1H and 13C NMR spectra data for Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate
1H and 13C NMR spectra data for Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate
Comprehensive NMR Spectral Analysis of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate: A Technical Whitepaper
Introduction & Mechanistic Context
As a Senior Application Scientist, I emphasize that the acquisition of Nuclear Magnetic Resonance (NMR) data for highly functionalized unnatural amino acids is not merely an exercise in structural confirmation, but a critical quality control gateway. Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is a complex intermediate frequently utilized in the synthesis of peptidomimetics, beta-lactams, and isoindoline-based Active Pharmaceutical Ingredients (APIs).
This molecule possesses a latent reactivity profile. The proximity of the nucleophilic ortho-hydroxymethyl group to the electrophilic ester carbonyl creates a strong thermodynamic driving force for intramolecular cyclization (lactonization), which would yield an isoindolinone derivative. The bulky tert-butyl ester is strategically employed to sterically hinder this degradation pathway. Therefore, the primary objective of this NMR analysis is twofold: to definitively validate the carbon-hydrogen framework and to prove the integrity of the tert-butyl group, confirming the absence of cyclized byproducts.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the spectral data, the following self-validating methodology must be strictly adhered to during sample preparation and acquisition.
Step 1: Sample Preparation
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Weigh 15–20 mg of the synthesized compound.
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Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
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Filter the solution through a glass wool plug into a standard 5 mm NMR tube. This removes paramagnetic particulates that cause magnetic field inhomogeneities and line broadening.
Step 2: ¹H NMR Acquisition (400 MHz)
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Set the probe temperature to 298 K.
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Utilize a standard 30-degree pulse program (zg30).
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Causality Check: Set the relaxation delay (D1) to 2.0 seconds. This ensures complete longitudinal relaxation (T1) of the sterically hindered aliphatic protons, guaranteeing accurate quantitative integration of the 9-proton tert-butyl signal. Acquire 16 to 32 scans.
Step 3: D₂O Exchange (The Self-Validation Step)
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To unambiguously identify the exchangeable heteroatom protons (-NH₂ and -OH), acquire the initial spectrum, then add 1 drop of deuterium oxide (D₂O) directly into the NMR tube.
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Shake vigorously for 30 seconds and re-acquire the ¹H NMR spectrum. The disappearance of the broad signals confirms the assignment of the amine and hydroxyl protons, distinguishing them from the aliphatic backbone.
Step 4: ¹³C NMR Acquisition (100 MHz)
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Utilize a proton-decoupled pulse sequence (zgpg30).
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Set D1 to 2.0–3.0 seconds. Acquire a minimum of 512 scans due to the low natural abundance (1.1%) of ¹³C.
Multi-Dimensional NMR Workflow
To map the connectivity of the molecule, a multi-dimensional approach is required. The workflow below outlines the logical progression from 1D acquisition to 2D structural validation.
Figure 1: Multi-dimensional NMR workflow for structural validation and signal assignment.
Spectral Data & Causality Analysis
The predicted NMR assignments are grounded in established literature values for highly similar substructures, specifically tert-butyl phenylglycinate derivatives[1] and ortho-hydroxymethyl substituted benzenes[2],[3].
Table 1: ¹H NMR Quantitative Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Assignment / Causality |
| t-Butyl CH₃ | 1.40 | s | 9H | - | Intense singlet due to 3 equivalent methyl groups. Confirms ester integrity[1]. |
| -NH₂, -OH | 2.50 | br s | 3H | - | Broadness caused by quadrupolar relaxation of nitrogen and hydrogen bonding. Disappears upon D₂O exchange. |
| Ar-CH₂-OH | 4.65 | ABq | 2H | ~12.0 | Critical Insight: Diastereotopic protons due to the adjacent chiral α-carbon. They couple with each other (geminal coupling)[2]. |
| α-CH | 4.80 | s | 1H | - | Deshielded by the electronegative amine, phenyl ring, and ester carbonyl[1]. |
| Ar-H | 7.20 - 7.45 | m | 4H | - | Complex multiplet resulting from the ortho-disubstituted aromatic ring. |
Expert Insight on Diastereotopicity: A novice might expect the benzylic protons of the hydroxymethyl group (-CH₂OH) to appear as a simple 2H singlet. However, because the adjacent α-carbon is a chiral center, it breaks the symmetry of the molecule. The two protons on the hydroxymethyl group are diastereotopic—they reside in permanently different magnetic environments regardless of bond rotation. Consequently, they couple with one another, producing a characteristic AB quartet (or two distinct doublets) with a large geminal coupling constant (J ≈ 12 Hz).
Table 2: ¹³C NMR Quantitative Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Assignment / Causality |
| t-Butyl CH₃ | 28.0 | CH₃ | Primary carbons of the tert-butyl group[1]. |
| α-CH | 56.5 | CH | Aliphatic methine carbon strongly deshielded by adjacent N and O heteroatoms. |
| Ar-CH₂-OH | 63.0 | CH₂ | Benzylic carbon deshielded by the directly attached hydroxyl oxygen[3]. |
| t-Butyl Cq | 82.0 | Cq | Quaternary carbon of the ester. Its extreme downfield shift is characteristic of t-butyl esters[1]. |
| Ar-CH | 127.5 - 129.5 | CH | Aromatic methine carbons. |
| Ar-Cq | 138.0, 139.5 | Cq | Substituted aromatic carbons (C1 attached to α-CH, C2 to CH₂OH). Lower intensity due to lack of NOE. |
| C=O | 173.0 | Cq | Ester carbonyl carbon. Absence of a signal near 168 ppm confirms no lactonization has occurred. |
